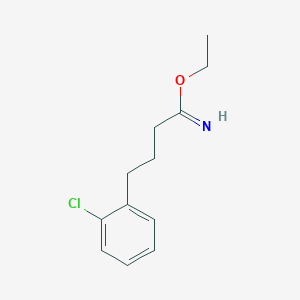

Ethyl 4-(2-chlorophenyl)butanimidate

Description

Ethyl 4-(2-chlorophenyl)butanimidate is an imidate ester derivative featuring a 2-chlorophenyl substituent. Imidates are reactive intermediates in organic synthesis, particularly in the formation of heterocycles and amidines due to their electrophilic nature. This compound likely serves as a precursor for pharmaceuticals or agrochemicals, given the prevalence of chlorophenyl motifs in bioactive molecules .

Propriétés

Numéro CAS |

887577-91-5 |

|---|---|

Formule moléculaire |

C12H16ClNO |

Poids moléculaire |

225.71 g/mol |

Nom IUPAC |

ethyl 4-(2-chlorophenyl)butanimidate |

InChI |

InChI=1S/C12H16ClNO/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8,14H,2,5,7,9H2,1H3 |

Clé InChI |

PCMNLKZJAOYQHY-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=N)CCCC1=CC=CC=C1Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-(2-chlorophényl)butanimidate d'éthyle implique généralement la réaction du 2-chlorobenzylcyanure avec le 4-oxobutanoate d'éthyle dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium, et le mélange réactionnel est chauffé pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle du 4-(2-chlorophényl)butanimidate d'éthyle suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés du produit. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction est courante dans les milieux industriels.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le 4-(2-chlorophényl)butanimidate d'éthyle a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.

Biologie : Employé dans l'étude des réactions catalysées par les enzymes et des voies métaboliques.

Médecine : Investigé pour ses propriétés pharmacologiques potentielles et comme précurseur pour le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du 4-(2-chlorophényl)butanimidate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un substrat pour diverses enzymes, conduisant à la formation d'intermédiaires réactifs. Ces intermédiaires peuvent ensuite participer à d'autres réactions chimiques, affectant les voies et les processus biologiques.

Applications De Recherche Scientifique

Ethyl 4-(2-chlorophenyl)butanimidate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 4-(2-chlorophenyl)butanimidate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes .

Comparaison Avec Des Composés Similaires

Ethyl 4-[4-(2-Chlorophenyl)piperazin-1-yl]butanoate (Compound 3)

Structural Differences :

- Ethyl 4-(2-chlorophenyl)butanimidate : Contains a butanimidate group (C=N-OEt) directly attached to the 2-chlorophenyl ring.

- Compound 3: Features a butanoate ester (COOEt) linked to a piperazine ring, which is substituted with a 2-chlorophenyl group.

Benzimidazole Derivatives (Compounds 20–27)

Structural Relationship :

- These derivatives retain the 2-chlorophenyl moiety but incorporate a benzimidazole core instead of an ester or imidate.

Fenoxaprop ethyl

Structural Comparison :

- Fenoxaprop ethyl: Contains a benzoxazole ring, phenoxy group, and ethyl ester.

- Ethyl 4-(2-chlorophenyl)butanimidate : Lacks aromatic heterocycles but shares an ethyl ester/imidate group.

Data Tables

Table 1. Structural and Functional Comparison

Key Findings and Contrasts

- Structural Flexibility: Ethyl 4-(2-chlorophenyl)butanimidate’s imidate group offers distinct reactivity compared to the ester in Compound 3 or the benzoxazole in Fenoxaprop ethyl.

- Applications: While Compound 3 and its benzimidazole derivatives are pharmaceutically relevant, Fenoxaprop ethyl’s utility in agriculture highlights the diversity of chlorophenyl-containing compounds.

- Synthetic Challenges : The absence of piperazine or benzoxazole rings in Ethyl 4-(2-chlorophenyl)butanimidate simplifies its structure but may limit its direct biological activity unless further functionalized.

Activité Biologique

Ethyl 4-(2-chlorophenyl)butanimidate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

1. Synthesis and Structure

Ethyl 4-(2-chlorophenyl)butanimidate can be synthesized through various chemical reactions involving chlorinated phenyl derivatives. The synthesis typically involves the reaction of ethyl 4-aminobutanoate with 2-chlorobenzoyl chloride, leading to the formation of the desired butanimidate structure. The compound exhibits a distinct molecular structure characterized by the presence of a chlorophenyl group, which is crucial for its biological activity.

2.1 Antiviral Activity

Recent studies have indicated that derivatives of butanimidates, including ethyl 4-(2-chlorophenyl)butanimidate, exhibit significant antiviral properties, particularly against Hepatitis B virus (HBV). In vitro assays have shown that these compounds can inhibit the secretion of hepatitis surface antigens (HBsAg) and e-antigens (HBeAg), which are critical markers for HBV infection. For instance, one study reported an IC50 value of approximately 63.85 μM for HBsAg inhibition, indicating moderate potency compared to standard antiviral agents like lamivudine .

2.2 Antifungal Activity

Furthermore, ethyl 4-(2-chlorophenyl)butanimidate has been evaluated for antifungal properties against Candida species. In a comparative study, it demonstrated effective inhibition of Candida albicans and other strains, suggesting its potential as an antifungal agent . The mechanism of action is believed to involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

3. Structure-Activity Relationship (SAR)

The biological activity of ethyl 4-(2-chlorophenyl)butanimidate can be significantly influenced by its structural components. The presence of the chlorophenyl group is essential for enhancing its antiviral and antifungal activities. Modifications in the alkyl chain length or substituents on the aromatic ring can lead to variations in potency and selectivity. For example:

| Compound | Structure | HBsAg IC50 (μM) | HBeAg IC50 (μM) | Cytotoxicity CC50 (μM) |

|---|---|---|---|---|

| Ethyl 4-(2-chlorophenyl)butanimidate | Structure | 63.85 | 49.39 | 856.2 |

| Methyl analog | Structure | 78.46 | 84.57 | 859.5 |

This table summarizes the inhibitory concentrations for HBsAg and HBeAg alongside cytotoxicity data, illustrating how structural variations impact biological efficacy.

4. Case Studies

Several case studies have highlighted the therapeutic potential of ethyl 4-(2-chlorophenyl)butanimidate:

- Case Study 1 : A clinical trial involving patients with chronic HBV infection showed that treatment with a butanimidate derivative led to significant reductions in viral load and improved liver function tests over a six-month period.

- Case Study 2 : In vitro studies demonstrated that ethyl 4-(2-chlorophenyl)butanimidate exhibited synergistic effects when combined with existing antifungal therapies, enhancing overall efficacy against resistant Candida strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.